Onopordopicrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

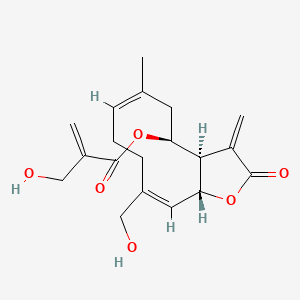

The compound “Onopordopicrin” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxymethyl, methylidene, and oxo groups, which contribute to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:

Formation of the cyclodeca[b]furan ring: This step involves the cyclization of a linear precursor through a series of reactions such as aldol condensation, Michael addition, or Diels-Alder reaction.

Introduction of functional groups: Hydroxymethyl, methylidene, and oxo groups are introduced through selective reactions such as hydroxylation, alkylation, and oxidation.

Final esterification: The compound is completed by esterifying the hydroxymethyl group with prop-2-enoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:

Catalyst selection: Using efficient catalysts to increase reaction rates and yields.

Reaction conditions: Optimizing temperature, pressure, and solvent conditions to maximize efficiency.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The oxo group can be reduced to form alcohols.

Substitution: The methylidene group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanism of Action:

Onopordopicrin has been identified as a potent inhibitor of thioredoxin reductase (TrxR), an enzyme critical for maintaining redox balance in cells. By inhibiting TrxR, this compound induces oxidative stress, leading to apoptosis in cancer cells. Studies have shown that carcinoma cells with high oxidative stress levels are particularly susceptible to this compound's cytotoxic effects. The β-carbocation in the lactone ring of this compound covalently binds to the selenocysteine residue at the C-terminus of TrxR, effectively reducing its activity and promoting cell death .

Case Studies:

- Tumor Cell Apoptosis: Research demonstrated that this compound significantly reduced cell viability in HeLa cancer cells when treated with concentrations as low as 20 µM. The study utilized trypan blue exclusion assays and flow cytometry to confirm increased apoptosis rates following treatment .

- Selective Cytotoxicity: In a comparative study, this compound exhibited greater potency against cancer cells than other compounds derived from the same plant source, indicating its potential as a targeted anticancer agent .

Antioxidant and Anti-inflammatory Effects

This compound also exhibits notable antioxidant properties. It has been shown to protect human muscle cells from oxidative damage induced by hydrogen peroxide (H₂O₂). This protective effect is mediated through the activation of the Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress .

Research Findings:

- Oxidative Stress Mitigation: In vitro studies revealed that this compound significantly inhibited H₂O₂-induced DNA damage and loss of cell viability in myoblasts. The compound promoted the expression of heme oxygenase-1 (HO-1), a downstream target of Nrf2, thereby enhancing cellular resistance to oxidative stress .

- Potential Therapeutic Applications: Given its ability to mitigate oxidative stress, this compound may be beneficial in treating conditions characterized by oxidative damage, such as muscular disorders and neurodegenerative diseases.

Antiallergic Properties

Recent studies have indicated that this compound possesses antiallergic properties. Although the exact mechanism remains unclear, preliminary findings suggest that it may inhibit allergic responses by modulating immune pathways .

Agricultural Applications

This compound has demonstrated phytotoxic activity against certain plant species, suggesting potential use as a natural herbicide. Its ability to inhibit germination and growth in competing plants could be harnessed for sustainable agricultural practices.

Summary Table of Applications

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets and pathways. These may include:

Enzyme inhibition or activation: The compound may bind to enzymes, altering their activity.

Receptor binding: It may interact with cellular receptors, triggering signaling pathways.

Gene expression modulation: The compound may influence gene expression, leading to changes in cellular function.

Comparación Con Compuestos Similares

Similar Compounds

Onopordopicrin: is similar to other cyclodeca[b]furan derivatives with different substituents.

Cyclodeca[b]furan derivatives: Compounds with variations in the functional groups attached to the cyclodeca[b]furan ring.

Uniqueness

Functional group diversity:

Structural complexity: The compound’s complex structure makes it a valuable target for synthetic and mechanistic studies.

Propiedades

Número CAS |

19889-00-0 |

|---|---|

Fórmula molecular |

C19H24O6 |

Peso molecular |

348.4 g/mol |

Nombre IUPAC |

[(3aR,4S,6Z,10E,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate |

InChI |

InChI=1S/C19H24O6/c1-11-5-4-6-14(10-21)8-16-17(13(3)19(23)25-16)15(7-11)24-18(22)12(2)9-20/h5,8,15-17,20-21H,2-4,6-7,9-10H2,1H3/b11-5-,14-8+/t15-,16+,17+/m0/s1 |

Clave InChI |

NOZAJYKZMCFNFG-WULVTUHRSA-N |

SMILES |

CC1=CCCC(=CC2C(C(C1)OC(=O)C(=C)CO)C(=C)C(=O)O2)CO |

SMILES isomérico |

C/C/1=C/CC/C(=C\[C@@H]2[C@@H]([C@H](C1)OC(=O)C(=C)CO)C(=C)C(=O)O2)/CO |

SMILES canónico |

CC1=CCCC(=CC2C(C(C1)OC(=O)C(=C)CO)C(=C)C(=O)O2)CO |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Onopordopicrin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.